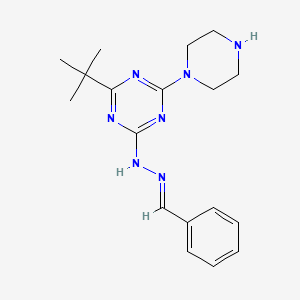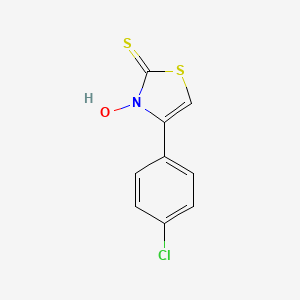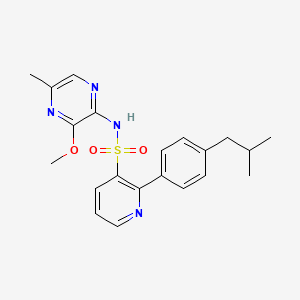![molecular formula C55H100O6 B1241232 [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate](/img/structure/B1241232.png)
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate is a triacylglycerol, a type of lipid molecule composed of glycerol esterified with three fatty acids. This specific compound contains two 9Z-hexadecenoic acid (palmitoleic acid) and one 11Z-eicosenoic acid (gadoleic acid) chains. Triacylglycerols are essential components of biological membranes and serve as energy storage molecules in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical or enzymatic methods:
Chemical Synthesis: This involves the reaction of glycerol with fatty acid chlorides or anhydrides in the presence of a base such as pyridine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the intermediates.
Enzymatic Synthesis: Lipases can catalyze the esterification of glycerol with fatty acids under mild conditions. This method is often preferred for its specificity and environmentally friendly nature.
Industrial Production Methods
Industrial production of triacylglycerols like this compound often involves the use of biotechnological processes. Microorganisms such as yeast and algae can be genetically engineered to produce specific fatty acids, which are then extracted and esterified with glycerol.
化学反応の分析
Types of Reactions
Oxidation: [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate can undergo oxidation reactions, particularly at the double bonds in the fatty acid chains. This can lead to the formation of hydroperoxides and other oxidative degradation products.
Hydrolysis: The ester bonds in this compound can be hydrolyzed by lipases, resulting in the release of free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of fatty acid chains between different triacylglycerol molecules, often catalyzed by lipases or chemical catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out under controlled temperature and pressure conditions to prevent excessive degradation.
Hydrolysis: Lipases are the primary catalysts used for hydrolysis, often in aqueous or biphasic systems.
Transesterification: Catalysts such as sodium methoxide or lipases are used, with reactions conducted under mild temperatures to preserve the integrity of the fatty acids.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: New triacylglycerol molecules with different fatty acid compositions.
科学的研究の応用
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular energy storage and membrane structure.
Medicine: Studied for its potential effects on lipid metabolism and cardiovascular health.
Industry: Utilized in the production of biofuels and biodegradable lubricants.
作用機序
The biological effects of [(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate are primarily mediated through its metabolism into free fatty acids and glycerol. These metabolites can be further processed through β-oxidation to generate energy or incorporated into cellular membranes. The compound may also influence signaling pathways related to lipid metabolism and inflammation.
類似化合物との比較
Similar Compounds
TG(161(9Z)/181(9Z)/201(11Z))[iso6]: Contains one 9Z-octadecenoic acid (oleic acid) chain instead of two 9Z-hexadecenoic acid chains.
TG(161(9Z)/161(9Z)/182(9Z,12Z))[iso3]: Contains one 9Z,12Z-octadecadienoic acid (linoleic acid) chain instead of one 11Z-eicosenoic acid chain.
Uniqueness
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate is unique due to its specific combination of fatty acid chains, which may confer distinct physical and chemical properties. The presence of two palmitoleic acid chains and one gadoleic acid chain can influence its melting point, oxidative stability, and biological activity.
特性
分子式 |
C55H100O6 |
|---|---|
分子量 |
857.4 g/mol |
IUPAC名 |
[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-icos-11-enoate |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-26-27-28-31-33-36-39-42-45-48-54(57)60-51-52(61-55(58)49-46-43-40-37-34-30-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-23-20-17-14-11-8-5-2/h20-21,23-26,52H,4-19,22,27-51H2,1-3H3/b23-20-,24-21-,26-25-/t52-/m1/s1 |
InChIキー |
YCIPIGLQWOQUJK-PKTDIELCSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)
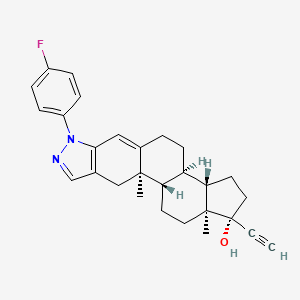
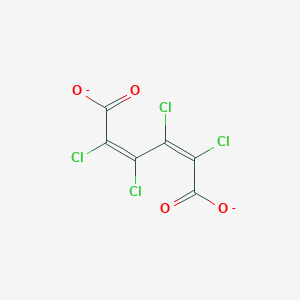
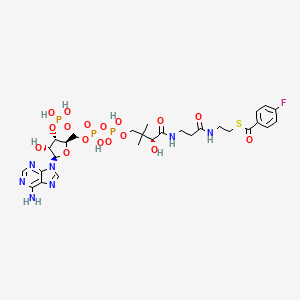
![[(2S)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] octadecanoate](/img/structure/B1241158.png)
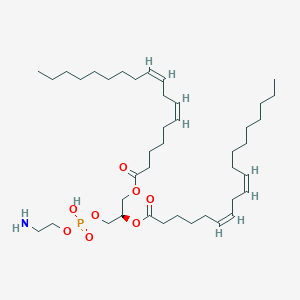
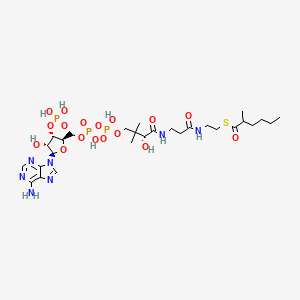
![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)

![3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1241163.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B1241167.png)
